(2S,3R)-5-Methoxy-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate
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Description
“(2S,3R)-5-Methoxy-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate” is a chemical compound with the molecular formula C22H24O6 . It has a molecular weight of 384.42 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C22H24O6 . For more detailed structural information, you may need to refer to the MOL file associated with its CAS number, 22837-37-2 .Scientific Research Applications
Quantum Chemical Analysis
Quantum chemical calculations have been conducted on molecular structures similar to the target compound. For instance, quantum chemical methods, such as Density Functional Theory (DFT), have been used to optimize molecular structures and calculate various molecular properties. These studies provide insights into the molecular behavior and characteristics, such as isotropic shift values, IR data, dipole moments, and molecular electrostatic potential maps, which are crucial for understanding the reactivity and interactions of such compounds (Kotan & Yuksek, 2021).
Synthesis and Evaluation of Lignans and Related Compounds
Compounds structurally related to the target compound have been synthesized and evaluated for their potential as antitumor agents. These studies involve biomimetic reaction sequences and derivatization reactions, aiming to obtain compounds with anticancer activity. For example, certain dihydrobenzofuran lignans and benzofurans showed promising activity against leukemia and breast cancer cell lines, offering a new group of antimitotic and potential antitumor agents that inhibit tubulin polymerization (Pieters et al., 1999).
Spectral and Thermal Studies
Spectral and thermal analyses have been performed on compounds similar to the target compound, especially those involving rare earth elements. These studies help in understanding the thermal stability and decomposition pathways of such compounds. For example, 3-methoxy-4-methylbenzoates of Y(III) and lanthanides(III) have been analyzed to understand the behavior of carboxylate groups under thermal conditions (Brzyska & Ożga, 2004).
properties
IUPAC Name |
[(2S,3R)-5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O6/c1-14-4-8-16(9-5-14)21(23)26-13-19-18(12-20(25-3)27-19)28-22(24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3/t18-,19+,20?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMWQYDEGWXCTH-LFPSWIHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)OC)OC(=O)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H](CC(O2)OC)OC(=O)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451086 |
Source
|
Record name | (2S,3R)-5-Methoxy-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-5-Methoxy-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate | |
CAS RN |
141846-58-4, 22837-37-2 |
Source
|
Record name | L-erythro-Pentofuranoside, methyl 2-deoxy-, 3,5-bis(4-methylbenzoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141846-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,3R)-5-Methoxy-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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